8-Hydroxyodoroside A

Catalog No.
S13039089
CAS No.
M.F
C30H46O8
M. Wt
534.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyodoroside A

Product Name

8-Hydroxyodoroside A

IUPAC Name

3-[(3S,5R,8S,9R,10S,13R,14R,17R)-8,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1

InChI Key

UZWLNBWIIKVXSW-QFUJVLJYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]4([C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O

8-Hydroxyodoroside A is a natural product found in Daphnis nerii and Nerium oleander with data available.

8-Hydroxyodoroside A is a steroidal compound that has been isolated from the plant Nerium oleander, commonly known as oleander. This compound belongs to a class of natural products known for their diverse biological activities. Its chemical structure features a hydroxyl group, which contributes to its reactivity and potential therapeutic effects. The compound is recognized for its high purity and has been cited in various scientific literature, indicating its relevance in research contexts.

Typical of steroidal compounds. These reactions include:

  • Hydroxylation: The presence of the hydroxyl group allows for further functionalization, potentially leading to derivatives with enhanced biological activity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may improve solubility and bioavailability.
  • Oxidation: The compound can undergo oxidation reactions, which may alter its biological properties or lead to the formation of reactive intermediates.

These reactions are significant for synthesizing analogs or studying the compound's mechanism of action.

8-Hydroxyodoroside A exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antitumor Activity: Studies have shown that this compound may possess cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antiviral Properties: There is evidence indicating that 8-Hydroxyodoroside A may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

These activities highlight the therapeutic potential of 8-Hydroxyodoroside A in various medical fields.

The synthesis of 8-Hydroxyodoroside A can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from the leaves or flowers of Nerium oleander using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that replicate the natural biosynthetic pathways, including hydroxylation and functional group modifications.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures could provide an alternative method for producing this compound sustainably.

Each method has its advantages and challenges regarding yield, purity, and scalability.

8-Hydroxyodoroside A has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could be developed into drugs targeting cancer or viral infections.
  • Cosmetics: Its anti-inflammatory properties may allow its use in skincare products aimed at reducing irritation and promoting skin health.
  • Nutraceuticals: The compound could be incorporated into dietary supplements for its health benefits.

The versatility of 8-Hydroxyodoroside A makes it a valuable candidate across multiple industries.

Research on interaction studies involving 8-Hydroxyodoroside A focuses on its effects on biological systems:

  • Drug Interactions: Investigating how this compound interacts with other pharmaceuticals can help determine its safety profile and efficacy when used in combination therapies.
  • Mechanism of Action: Studies are ongoing to elucidate the pathways through which 8-Hydroxyodoroside A exerts its biological effects, particularly in cancer and viral models.

Understanding these interactions is crucial for developing effective therapeutic strategies.

Several compounds share structural similarities with 8-Hydroxyodoroside A, each exhibiting unique properties:

Compound NameSourceBiological Activity
OleandrinNerium oleanderAntitumor, cardiotoxic
PeruvosideNerium oleanderAntiviral
DigitoxinDigitalis purpureaCardiotonic

Uniqueness of 8-Hydroxyodoroside A

While compounds like oleandrin and digitoxin are known for their potent effects on heart function and cancer cells, 8-Hydroxyodoroside A's distinct hydroxyl group and resulting reactivity set it apart. Its specific anti-inflammatory and antiviral properties make it a unique candidate for further research compared to its counterparts.

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

534.31926842 g/mol

Monoisotopic Mass

534.31926842 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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